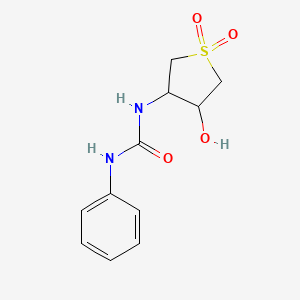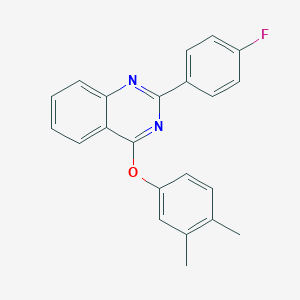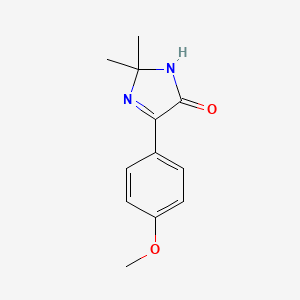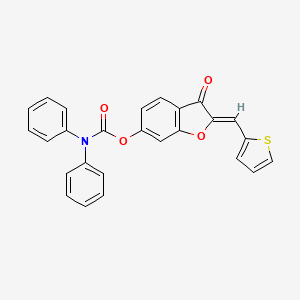![molecular formula C10H12ClNO3S B15111109 Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide CAS No. 56799-39-4](/img/structure/B15111109.png)
Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide typically involves the reaction of thiophene derivatives with chlorinated aromatic amines under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction. For instance, the reaction might involve the use of palladium catalysts in a solvent like dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
科学研究应用
Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound might induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
- Thiophene-3-ol, 3-(2-chlorophenyl)tetrahydro-, 1,1-dioxide
- Thiophene-3-ol, 3-(2,4-dimethoxyphenyl)tetrahydro-, 1,1-dioxide
Uniqueness
Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
56799-39-4 |
|---|---|
分子式 |
C10H12ClNO3S |
分子量 |
261.73 g/mol |
IUPAC 名称 |
4-(2-chloroanilino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H12ClNO3S/c11-7-3-1-2-4-8(7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6H2 |
InChI 键 |
NAQFNWLMABSPOE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B15111053.png)
![N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B15111058.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111059.png)

![3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15111068.png)
![2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B15111069.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111071.png)
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B15111080.png)



![2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B15111099.png)

![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15111104.png)
